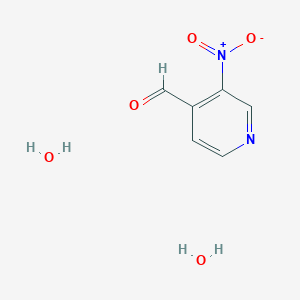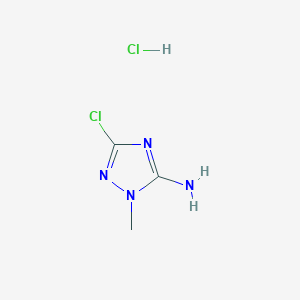
3-Nitroisonicotinaldehyde dihydrate
Descripción general
Descripción
3-Nitroisonicotinaldehyde dihydrate is a chemical compound with the molecular formula C₆H₄N₂O₃·₂H₂O and a molecular weight of 188.14 g/mol . It is a derivative of isonicotinaldehyde, characterized by the presence of a nitro group at the third position of the pyridine ring and two molecules of water of crystallization. This compound is primarily used in various chemical reactions and research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Nitroisonicotinaldehyde dihydrate typically involves the nitration of isonicotinaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. The general synthetic route can be summarized as follows:
Nitration Reaction: Isonicotinaldehyde is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at a low temperature to form 3-nitroisonicotinaldehyde.
Crystallization: The crude product is then purified by recrystallization from an appropriate solvent, such as water or ethanol, to obtain this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
3-Nitroisonicotinaldehyde dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, water), and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3-Nitroisonicotinaldehyde dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic benefits.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-nitroisonicotinaldehyde dihydrate is primarily related to its chemical reactivity. The nitro group and aldehyde group are key functional groups that participate in various chemical reactions. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways .
Comparación Con Compuestos Similares
3-Nitroisonicotinaldehyde dihydrate can be compared with other nitro-substituted pyridine derivatives, such as:
4-Nitroisonicotinaldehyde: Similar structure but with the nitro group at the fourth position.
2-Nitroisonicotinaldehyde: Nitro group at the second position, leading to different reactivity and applications.
3-Nitropyridine: Lacks the aldehyde group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in the combination of the nitro and aldehyde groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Propiedades
IUPAC Name |
3-nitropyridine-4-carbaldehyde;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3.2H2O/c9-4-5-1-2-7-3-6(5)8(10)11;;/h1-4H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMBABSAJGOCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)[N+](=O)[O-].O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)

![Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate](/img/structure/B1457380.png)

![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/structure/B1457383.png)
![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride](/img/structure/B1457386.png)

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane](/img/structure/B1457390.png)
![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)

![8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1457394.png)



